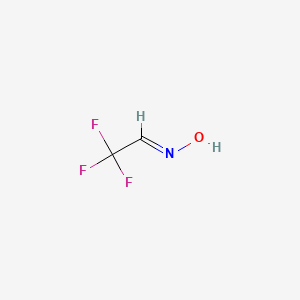

2,2,2-Trifluoroacetaldehyde oxime

Description

The exact mass of the compound 2,2,2-Trifluoroacetaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoroacetaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroacetaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(2,2,2-trifluoroethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H/b6-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXIAHLLNDREAE-LZCJLJQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-03-4 | |

| Record name | 2,2,2-trifluoroacetaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Trifluoromethylation in Organic Synthesis

The introduction of a trifluoromethyl (-CF3) group into an organic molecule, a process known as trifluoromethylation, is a widely employed strategy for modulating the properties of the parent compound. The -CF3 group is a unique structural motif that can dramatically alter a molecule's physical and biological characteristics. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. researchgate.net

This has made trifluoromethylation a critical tool in the development of new pharmaceuticals and agrochemicals. mdpi.comresearchgate.net A significant number of approved drugs contain a trifluoromethyl group, highlighting its importance in medicinal chemistry. researchgate.net The development of novel and efficient methods for introducing the -CF3 group remains an active area of research, with a variety of reagents and catalytic systems being explored. nih.govconicet.gov.ar These methods can be broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation, each with its own advantages and substrate scope. conicet.gov.ar

Table 1: Examples of Commercially Available Trifluoromethylating Reagents

| Reagent Type | Example Reagent |

| Electrophilic | Togni's Reagents |

| Electrophilic | Umemoto's Reagents |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) |

| Radical Source | Triflyl Chloride (CF3SO2Cl) |

The Versatile Role of Oximes As Intermediates in Organic Transformations

Oximes, characterized by the R1R2C=NOH functional group, are highly versatile intermediates in organic synthesis. numberanalytics.com Their reactivity allows for a wide range of transformations, making them valuable precursors for the synthesis of various nitrogen-containing compounds, including amines, nitriles, and heterocycles. numberanalytics.comnsf.gov Oxime ethers, in particular, have been extensively studied for their role in cyclization and metal-catalyzed cross-coupling reactions. rsc.org

A key aspect of oxime chemistry is the reactivity of the N-O bond, which can be cleaved under various conditions to generate reactive intermediates such as iminyl radicals. nsf.gov This reactivity has been harnessed in a variety of synthetic methodologies. Furthermore, oximes and their derivatives can act as directing groups in C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. O-Acyl oximes, for example, can serve as internal oxidants in transition metal-mediated C-H activation, avoiding the need for external oxidants and often leading to milder reaction conditions and improved selectivity. rsc.org

An Overview of Research Trajectories for 2,2,2 Trifluoroacetaldehyde Oxime

Established Synthesis Routes

The foundational method for producing 2,2,2-trifluoroacetaldehyde oxime involves the direct reaction of a trifluoroacetaldehyde source with a hydroxylamine derivative. This approach is fundamental to accessing the core oxime structure.

Condensation Reactions of Trifluoroacetaldehyde Hydrate with Hydroxylamine

The primary and most direct route to 2,2,2-trifluoroacetaldehyde oxime is the condensation reaction between trifluoroacetaldehyde hydrate and hydroxylamine. ontosight.aiacs.orgnih.gov This reaction is analogous to the classic formation of oximes from aldehydes and ketones. youtube.com The hydrate form of trifluoroacetaldehyde is often used as it is a more stable and easier-to-handle precursor than the gaseous aldehyde. thermofisher.comnih.gov The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the trifluoroacetaldehyde. Subsequent dehydration leads to the formation of the C=N double bond characteristic of the oxime. youtube.com

This method has been successfully employed for the preparation of not only the parent oxime but also its O-aryl derivatives by using the corresponding O-arylhydroxylamine. researchgate.net The reaction is typically carried out under acidic conditions to facilitate the dehydration step. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of 2,2,2-trifluoroacetaldehyde oxime synthesis. Research has shown that careful control of parameters such as temperature, solvent, and catalyst can significantly impact the outcome. For instance, in the synthesis of related acetaldehyde (B116499) oxime, investigations into solvent effects, temperature, and catalyst loading have led to near-quantitative conversion and high selectivity under optimized conditions. rsc.org

In the context of preparing O-aryl derivatives of 2,2,2-trifluoroacetaldehyde oxime, which serve as stable precursors for trifluoroacetonitrile, reaction conditions have been refined to achieve high yields. organic-chemistry.org This optimization ensures that the synthesis is not only efficient but also cost-effective and scalable. acs.orgfigshare.com The stability of the resulting oxime derivatives, which are often moisture-insensitive and can be stored for extended periods, is a direct benefit of these optimized protocols. organic-chemistry.org

Preparation of O-Substituted Derivatives

The synthesis of O-substituted derivatives of 2,2,2-trifluoroacetaldehyde oxime, particularly O-aryl derivatives, has emerged as a key strategy for creating stable and versatile chemical reagents. These derivatives serve as precursors to trifluoroacetonitrile, a highly useful but hazardous building block.

O-Arylation Methodologies for Stable Precursors

A significant advancement in the field is the development of O-aryl derivatives of 2,2,2-trifluoroacetaldehyde oxime as stable, solid precursors for trifluoroacetonitrile (CF3CN). nih.govorganic-chemistry.org Trifluoroacetonitrile is a toxic and gaseous reagent, making its direct handling challenging. researchgate.net The O-aryl oxime derivatives, however, are typically stable, crystalline solids that can be easily stored and handled. organic-chemistry.org

The synthesis of these precursors is achieved through the condensation reaction of trifluoroacetaldehyde hydrate with various O-arylhydroxylamines under acidic conditions. researchgate.net These O-aryl oximes can then release trifluoroacetonitrile in a controlled manner under mild basic conditions, providing a safer and more practical way to utilize this important trifluoromethylating agent in subsequent reactions. acs.orgorganic-chemistry.orgfigshare.com The electronic properties of the aryl group can be tuned to modulate the reactivity of the N-O bond. researchgate.net

Synthesis of Recyclable Trifluoroacetonitrile Precursors

A notable feature of the O-aryl derivatives of 2,2,2-trifluoroacetaldehyde oxime is their potential for recyclability, contributing to a more sustainable and cost-effective chemical process. acs.orgorganic-chemistry.org After the release of trifluoroacetonitrile, the resulting aryl alcohol byproduct can potentially be recovered and reused. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

The development of these recyclable precursors represents a significant step towards more environmentally friendly methods for introducing the trifluoromethyl group into organic molecules. organic-chemistry.org This strategy avoids the direct use of the hazardous trifluoroacetonitrile gas and offers a more practical solution for its application in organic synthesis. researchgate.netorganic-chemistry.org

Scalability and Practicality in Laboratory and Industrial Synthesis

The scalability of synthetic methods for 2,2,2-trifluoroacetaldehyde oxime and its derivatives is a critical factor for their practical application in both academic research and industrial processes. researchgate.netorganic-chemistry.org The development of facile, cost-effective, and scalable procedures is a primary focus of current research. acs.orgfigshare.com

Controlled Generation of Trifluoroacetonitrile (CF₃CN)

Trifluoroacetonitrile is a toxic and reactive gas, making its direct handling challenging and hazardous. researchgate.net The development of stable, solid precursors that can release CF₃CN in a controlled manner in situ represents a significant advancement in synthetic methodology. 2,2,2-Trifluoroacetaldehyde oxime and its O-aryl derivatives have proven to be particularly effective in this role. researchgate.net

Base-Mediated Elimination Mechanisms to Release CF₃CN

The dehydration of aldoximes to nitriles is a well-established chemical transformation. mdpi.com In the case of 2,2,2-trifluoroacetaldehyde and its derivatives, this elimination reaction can be effectively triggered under mild basic conditions to generate trifluoroacetonitrile. researchgate.netmdpi.com The process involves the removal of a water molecule from the oxime moiety.

A highly practical approach involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, which can be prepared from trifluoroacetaldehyde hydrate and hydroxylamine derivatives. researchgate.netmdpi.com This O-aryl oxime precursor releases CF₃CN in quantitative yield under mildly basic conditions. researchgate.netmdpi.com This method is advantageous as it avoids harsh reagents and provides a controlled release of the nitrile, which can be immediately consumed in a subsequent reaction. researchgate.net The stability and moisture-insensitivity of the O-aryloxime precursor make it a convenient and safer alternative to handling gaseous CF₃CN directly. researchgate.net

Strategies for In Situ Generation of CF₃CN

The challenges associated with the direct use of CF₃CN have driven the development of strategies for its in situ generation. The use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a CF₃CN precursor is a leading strategy. nih.govnih.gov This approach allows for the slow and controlled generation of trifluoroacetonitrile directly in the reaction vessel, ensuring its concentration remains low and that it is consumed as it is formed. researchgate.netnih.gov

This methodology has been successfully applied to the synthesis of various trifluoromethylated heterocycles, including 1,2,4-triazoles and oxadiazoles (B1248032). researchgate.netnih.gov The in situ generation from a stable, solid precursor enhances the safety, scalability, and practicality of these transformations, making the chemistry more accessible and environmentally friendly. researchgate.netnih.gov

[3+2] Cycloaddition Reactions in Trifluoromethylated Heterocycle Synthesis

The in situ generated trifluoroacetonitrile is a potent dipolarophile for [3+2] cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocycles. This reactivity is harnessed to produce a variety of important trifluoromethylated heterocyclic systems.

Synthesis of Trifluoromethylated 1,2,4-Triazoles

1,2,4-Triazoles containing a trifluoromethyl group are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. mdpi.com The [3+2] cycloaddition of CF₃CN with 1,3-dipoles is a direct and efficient route to these valuable scaffolds.

Quantum chemical studies based on Molecular Electron Density Theory have elucidated the mechanism of this reaction, confirming it proceeds via a concerted pathway with high regioselectivity. rsc.org The calculations show that the formation of the 5-trifluoromethyl-1,2,4-triazole regioisomer is kinetically and thermodynamically favored. rsc.org The reaction tolerates a wide range of functional groups on the hydrazonoyl chloride, allowing for the synthesis of a diverse library of 1,3-diaryl-5-trifluoromethyl-1,2,4-triazoles in good to excellent yields. nih.govrsc.org

| Hydrazonoyl Chloride Substituent (Ar¹) | Hydrazonoyl Chloride Substituent (Ar²) | Yield (%) |

|---|---|---|

| Phenyl | Phenyl | 85 |

| 4-Methylphenyl | Phenyl | 89 |

| 4-Methoxyphenyl | Phenyl | 92 |

| 4-Fluorophenyl | Phenyl | 74 |

| 4-Chlorophenyl | Phenyl | 65 |

| 2-Naphthyl | Phenyl | 75 |

| 2-Thienyl | Phenyl | 55 |

| Phenyl | 4-Chlorophenyl | 81 |

Visible-light photocatalysis offers a green and efficient alternative for accessing trifluoromethylated heterocycles. A general and regioselective synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed through the photocycloaddition of sydnones with trifluoroacetonitrile. In this method, 2,2,2-trifluoroacetaldehyde O-(aryl)oxime is again employed as the precursor for the in situ generation of CF₃CN.

The reaction is mediated by an organic metal-free photocatalyst, 4-CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), under visible light irradiation. researchgate.net Mechanistic studies suggest that the reaction proceeds via an energy transfer from the excited photocatalyst to the sydnone (B8496669) substrate. This activated sydnone then undergoes a [3+2] cycloaddition with the in situ generated CF₃CN to furnish the desired 3-trifluoromethyl-1,2,4-triazole products in moderate to good yields. The method demonstrates good functional group tolerance.

| Sydnone N-Substituent | Sydnone C-Substituent | Yield (%) |

|---|---|---|

| Phenyl | H | 72 |

| 4-Methylphenyl | H | 75 |

| 4-Methoxyphenyl | H | 68 |

| 4-Fluorophenyl | H | 65 |

| 4-Chlorophenyl | H | 63 |

| 3-Chlorophenyl | H | 66 |

| Phenyl | Methyl | 78 |

| Phenyl | Ethyl | 76 |

Synthesis of Trifluoromethylated Thiazoles

The introduction of a trifluoromethyl group into a thiazole (B1198619) ring can significantly influence the molecule's physicochemical and biological properties. 2,2,2-Trifluoroacetaldehyde oxime serves as a key precursor in the synthesis of these valuable compounds.

Cycloaddition with Pyridinium Zwitterionic Thiolates

A notable method for the synthesis of 2-trifluoromethyl-4,5-disubstituted thiazoles involves the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile (CF₃CN). In this reaction, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime is employed as a stable and convenient precursor that generates the highly reactive and toxic trifluoroacetonitrile in situ under mild basic conditions. chemistryviews.org

The reaction proceeds efficiently with a variety of substituted pyridinium 1,4-zwitterionic thiolates, yielding the desired trifluoromethylated thiazoles in moderate to good yields. The synthetic utility of the resulting 2-trifluoromethyl-4,5-disubstituted thiazoles has also been demonstrated.

Table 1: Synthesis of Trifluoromethylated Thiazoles via Cycloaddition

| Entry | Pyridinium Zwitterionic Thiolate Substituent | Product | Yield (%) |

| 1 | Phenyl | 2-Trifluoromethyl-4,5-diphenylthiazole | 75 |

| 2 | 4-Methylphenyl | 4,5-bis(4-methylphenyl)-2-(trifluoromethyl)thiazole | 82 |

| 3 | 4-Chlorophenyl | 4,5-bis(4-chlorophenyl)-2-(trifluoromethyl)thiazole | 68 |

Synthesis of Trifluoromethylated Oxadiazoles

Trifluoromethylated oxadiazoles are another class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. nih.gov 2,2,2-Trifluoroacetaldehyde oxime provides a practical route to these structures.

Reactions with Nitrile Oxides

The synthesis of 5-trifluoromethyl-1,2,4-oxadiazoles can be achieved through the [3+2] cycloaddition of trifluoroacetonitrile with nitrile oxides. organic-chemistry.orgacs.org The use of 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime as a precursor for CF₃CN circumvents the challenges associated with handling the gaseous and toxic trifluoroacetonitrile directly. chemistryviews.orgorganic-chemistry.org This method allows for the controlled, in-situ generation of CF₃CN under mild basic conditions, which then readily reacts with a range of in-situ generated nitrile oxides to form the desired oxadiazole products. chemistryviews.org This approach is scalable, cost-effective, and offers a safer alternative for the incorporation of the trifluoromethyl group into oxadiazole rings. acs.org

Reactions with N-tert-Butyl Nitrones

3-Aryl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazoles can be prepared through the reaction of trifluoroacetonitrile, generated from its oxime precursor, with aryl-substituted N-tert-butyl nitrones. chemistryviews.org The cycloaddition between a nitrone and a nitrile is a known method for the formation of 2,3-dihydro-1,2,4-oxadiazole rings. rsc.org This reaction provides a direct pathway to trifluoromethylated dihydro-oxadiazoles, further expanding the synthetic utility of 2,2,2-trifluoroacetaldehyde oxime as a source of the trifluoromethyl nitrile.

Table 2: Synthesis of Trifluoromethylated Oxadiazole Derivatives

| Entry | Reactant | Product Class |

| 1 | Nitrile Oxide | 5-Trifluoromethyl-1,2,4-oxadiazole |

| 2 | N-tert-Butyl Nitrone | 3-Aryl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole |

Formation of Trifluoromethylated Isoxazolines

The isoxazoline (B3343090) scaffold is a key structural motif in many biologically active compounds. A one-pot synthesis for 3-trifluoromethyl-2-isoxazolines has been developed starting from trifluoromethyl aldoxime, a closely related compound to 2,2,2-trifluoroacetaldehyde oxime. This process involves the oxidation of the aldoxime to generate trifluoroacetonitrile oxide in situ. This reactive intermediate then undergoes a [3+2] dipolar cycloaddition with various alkenes to furnish the corresponding functionalized 3-trifluoromethyl-2-isoxazolines under mild conditions.

Table 3: Synthesis of Trifluoromethylated Isoxazolines

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 5-Phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | 85 |

| 2 | 1-Octene | 5-Hexyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | 78 |

| 3 | Cyclohexene | 3-(Trifluoromethyl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole | 72 |

Other Advanced Synthetic Applications

The utility of 2,2,2-trifluoroacetaldehyde oxime and its reactive intermediate, trifluoroacetonitrile, extends beyond the synthesis of the aforementioned five-membered heterocycles. Trifluoroacetonitrile is a valuable building block for a variety of other trifluoromethylated compounds. For instance, it can undergo condensation reactions to produce more complex acyclic and heterocyclic systems. An example is the one-step synthesis of 5-cyano-6-(trifluoromethyl)uracil through the condensation of trifluoroacetonitrile with an appropriate substrate. acs.org

Furthermore, trifluoroacetaldehyde can be derivatized into other useful reagents. For example, trifluoroacetaldehyde N-tfsylhydrazone has been developed as a surrogate for the highly reactive and explosive trifluorodiazoethane. nih.gov This surrogate allows for the in-situ generation of trifluorodiazoethane under basic conditions, enabling a range of synthetic transformations such as trifluoromethylcyclopropanation reactions and the synthesis of heteroatom-substituted gem-difluoroalkenes. nih.gov These applications highlight the broader potential of 2,2,2-trifluoroacetaldehyde derivatives in accessing a wide array of complex fluorinated molecules for applications in medicinal chemistry and materials science. organic-chemistry.org

Role as a Key Trifluoromethylated Building Block

2,2,2-Trifluoroacetaldehyde oxime and its derivatives have emerged as exceptionally valuable building blocks in fluoroorganic chemistry. ontosight.ai Their significance lies primarily in their ability to serve as stable, easily handled precursors for trifluoroacetonitrile (CF₃CN), a highly reactive and toxic gas that is otherwise challenging to manage. organic-chemistry.orgacs.org The strategic use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, for instance, allows for the controlled, quantitative release of trifluoroacetonitrile under mild basic conditions, circumventing the need for specialized equipment and hazardous handling protocols. organic-chemistry.orgnih.gov

This approach provides a practical and cost-effective pathway for the introduction of the trifluoromethyl (CF₃) group, a crucial moiety in pharmaceutical and materials science due to its unique electronic properties and metabolic stability. ontosight.aiorganic-chemistry.org The in situ generation of trifluoroacetonitrile from the oxime precursor enables a variety of subsequent transformations, most notably cycloaddition reactions, to construct complex trifluoromethylated heterocyclic compounds. organic-chemistry.org Researchers have successfully employed this method to synthesize a diverse range of CF₃-containing molecules, demonstrating the broad applicability of the oxime as a foundational building block. researchgate.net The moisture-insensitive and stable nature of the O-aryl oxime precursor further enhances its utility, making it a convenient and scalable option for incorporating the trifluoromethyl group into advanced materials and bioactive molecules. organic-chemistry.org

The following table summarizes key examples of its application in synthesizing trifluoromethylated heterocycles.

| Reaction Type | Reactant Partner | Resulting Product Class | Reference |

| [3+2] Cycloaddition | Nitrile Oxides | Trifluoromethylated Oxadiazoles | organic-chemistry.orgacs.orgnih.gov |

| [3+2] Cycloaddition | Pyridinium Ylides | 2-Trifluoromethyl Imidazo[1,2-a]pyridines | researchgate.net |

| [3+2] Cycloaddition | Pyridinium 1,4-Zwitterionic Thiolates | 2-Trifluoromethyl 4,5-Disubstituted Thiazoles | researchgate.net |

| Photocloaddition | Sydnones | 3-Trifluoromethyl 1,2,4-Triazoles | researchgate.net |

Participation in Cascade Annulation Reactions

The utility of 2,2,2-trifluoroacetaldehyde oxime extends to its participation in cascade annulation reactions, where multiple bond-forming events occur in a single synthetic operation to construct fused ring systems. These processes are highly valued for their efficiency and atom economy. The core strategy involves the initial, in situ generation of trifluoroacetonitrile from its stable oxime precursor, which then acts as a key reactive intermediate in a subsequent annulation (ring-forming) step. organic-chemistry.orgnih.gov

This cascade approach, combining the release of the reactive species and its immediate consumption in a cycloaddition or annulation, has been effectively demonstrated. A notable example is the copper-catalyzed radical annulation to produce valuable 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines and their benzo analogues. researchgate.net In this mechanistically distinct process, the trifluoroacetonitrile generated from the oxime engages with pyridinium salt derivatives to construct the fused heterocyclic scaffold. researchgate.net This methodology provides a modular and direct route to a class of compounds with potential bioactivity.

Key examples of cascade annulation reactions are detailed below.

| Reaction Name | Reactant Partner | Resulting Product Class | Reference |

| Copper-Catalyzed Radical Annulation | Pyridinium Salts | 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines | researchgate.net |

| Cycloaddition / Annulation | N-Amino Quinolinium Salts | 2-(Trifluoromethyl)- organic-chemistry.orgnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]quinoline Derivatives | acs.org |

| Cycloaddition / Annulation | C,N-Cyclic Azomethine Imines | 2-(Trifluoromethyl)- organic-chemistry.orgnih.govCurrent time information in Bangalore, IN.triazolo[5,1-a]isoquinoline | acs.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Pathways for Trifluoroacetonitrile (B1584977) Release

Recent studies have identified 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a derivative of 2,2,2-trifluoroacetaldehyde oxime, as a stable and manageable precursor for trifluoroacetonitrile (CF₃CN). organic-chemistry.org Trifluoroacetonitrile is a valuable reagent but is also a toxic and reactive gas, making its in-situ generation from a stable precursor highly advantageous. organic-chemistry.org

The release of trifluoroacetonitrile from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime occurs under mildly basic conditions. organic-chemistry.orgnih.gov The proposed mechanism involves the deprotonation of the oxime's hydroxyl group by a base. This is followed by the elimination of the aryloxy group and the subsequent loss of a water molecule to yield the desired trifluoroacetonitrile. This process allows for the controlled, quantitative release of CF₃CN for use in subsequent reactions. organic-chemistry.org

Table 1: Effect of Different Bases on Trifluoroacetonitrile Release

| Base | Condition | Yield of CF₃CN | Reference |

|---|---|---|---|

| Potassium carbonate (K₂CO₃) | Mildly basic | Quantitative | organic-chemistry.orgnih.gov |

| Triethylamine (TEA) | Mildly basic | High | researchgate.net |

Detailed Mechanistic Studies of [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings, and intermediates derived from 2,2,2-trifluoroacetaldehyde oxime are key participants in these transformations. nih.govnih.gov

Nitrile oxides and nitrile imines are crucial 1,3-dipolar species in [3+2] cycloaddition reactions. uchicago.edursc.org 2,2,2-Trifluoroacetaldehyde oxime can serve as a starting material for generating trifluoroacetonitrile oxide. The oxime is first converted to the corresponding hydroxamoyl chloride (or bromide), which upon treatment with a base eliminates hydrogen halide to form the highly reactive trifluoroacetonitrile oxide in situ. uchicago.edu

This intermediate can then react with various dipolarophiles. For instance, its reaction with alkynes yields trifluoromethyl-substituted isoxazoles, while its reaction with alkenes produces trifluoromethyl-substituted isoxazolines. nih.gov The use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a CF₃CN precursor allows for its successful application in the synthesis of trifluoromethylated oxadiazoles (B1248032) through a [3+2] cycloaddition with nitrile oxides. organic-chemistry.org

The efficiency and regioselectivity of [3+2] cycloaddition reactions involving trifluoroacetaldehyde-derived intermediates are significantly influenced by electronic and steric factors of the substituents on the dipolarophile. nih.govrsc.org

In the reaction between a nitrile oxide (like trifluoroacetonitrile oxide) and an alkene or alkyne, the regioselectivity is governed by the electronic properties of the substituents. According to Molecular Electron Density Theory (MEDT), the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction's course. nih.gov Generally, electron-donating groups on the dipolarophile will favor one regioisomer, while electron-withdrawing groups will favor the other. researchgate.net

For example, in the cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes, excellent regioselectivities are achieved, providing a direct route to 3-di/trifluoroalkyl-5-fluoropyrazoles. rsc.org The steric bulk of the substituents can also play a role, potentially hindering the approach to one of the possible transition states, thereby favoring a specific regio- or stereoisomer. researchgate.net

Effects of Catalysis and Solvent Environment on Reactivity and Selectivity

The choice of catalyst and solvent can profoundly impact the outcome of reactions involving 2,2,2-trifluoroacetaldehyde oxime and its derivatives. unife.itosti.gov

Catalysis, particularly with metal complexes or organocatalysts, can accelerate the reaction rate and control the stereoselectivity of [3+2] cycloadditions. bohrium.com For instance, copper-catalyzed reactions of oximes have been shown to proceed efficiently. researchgate.net In some cases, a base such as potassium carbonate or an amine like DABCO can act as a catalyst. bohrium.com

The solvent environment affects reaction rates and selectivity by stabilizing or destabilizing the reactants, intermediates, and transition states. researchgate.netnih.gov Polar solvents may favor stepwise mechanisms by stabilizing charged intermediates, whereas nonpolar solvents often favor concerted pathways. nih.gov For example, a study on nitrone cycloaddition showed that activation enthalpy increased with solvent polarity, from 80.52 kJ mol⁻¹ in the gas phase to 94.82 kJ mol⁻¹ in dichloromethane, indicating that low-polarity solvents make the reaction more energetically favorable. nih.gov The choice of solvent can even determine the reaction pathway, as seen in a study where a copper-catalyzed oxime reaction yielded a tetrazole in a DMSO/CH₂Cl₂ mixture but an iminoacylated product in acetonitrile (B52724) (MeCN). researchgate.net

Table 2: Solvent Effects on Cycloaddition Reactions

| Solvent | Polarity | Effect on Reaction | Reference |

|---|---|---|---|

| Toluene | Nonpolar | Favors SN2 pathway in some substitutions. | nih.gov |

| Trichloroethylene | Nonpolar | Increased diastereoselectivity in C-glycosylation. | nih.gov |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Can lead to lower selectivity compared to nonpolar solvents. | nih.gov |

| Acetonitrile (MeCN) | Polar Aprotic | Can alter reaction pathway to favor iminoacylation. | researchgate.net |

| DMSO/CH₂Cl₂ | Polar Aprotic | Can favor tetrazole formation. | researchgate.net |

Hydrolysis and Stability Mechanisms in Different Chemical Environments

Oximes, including 2,2,2-trifluoroacetaldehyde oxime, generally exhibit greater hydrolytic stability than the corresponding imines. nih.gov This increased stability is attributed to the electronic contribution of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov

However, oximes are susceptible to hydrolysis, a reaction that is typically catalyzed by acid. nih.gov The mechanism of acid-catalyzed hydrolysis involves the protonation of the oxime's nitrogen atom. This protonation makes the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This attack forms a carbinolamine intermediate, which then breaks down to release the corresponding aldehyde or ketone (in this case, 2,2,2-trifluoroacetaldehyde) and hydroxylamine (B1172632). nih.govbyjus.com

The stability of oximes is therefore pH-dependent, with increased rates of hydrolysis observed in acidic conditions. nih.gov The electronegativity of the substituent on the nitrogen atom also plays a role; the higher electronegativity of oxygen in an oxime compared to nitrogen in a hydrazone makes the oxime more resistant to protonation and, consequently, more stable towards hydrolysis. nih.gov A study on isostructural hydrazones and an oxime found that the rate constants for oxime hydrolysis were nearly 1000-fold lower than those for simple hydrazones. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. mdpi.com For oximes and related compounds, DFT is widely used to explore their chemical behavior.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify intermediates and transition states. This allows for a step-by-step understanding of how reactants are converted into products.

For instance, theoretical studies on the reactions of aldehydes and ammonia (B1221849) to form oximes or related nitrogen-containing compounds have used DFT to propose detailed mechanisms. These studies show that reactions can proceed through intermediates like aminoalcohols and imines, with DFT helping to determine the most favorable pathways. researchgate.net In the context of oxime reactions, DFT can be used to investigate mechanisms such as cycloadditions. For example, the mechanism for the [3+2] cycloaddition of nitrile oxides (which can be generated from oximes) with alkenes has been studied, revealing either concerted or stepwise pathways depending on the specific reactants. mdpi.com

Table 1: Representative DFT Functionals and Basis Sets for Mechanism Studies This table is illustrative of common methods used in the field and is not based on a specific study of 2,2,2-Trifluoroacetaldehyde oxime.

| Functional | Basis Set | Application Focus |

| M06-2X | Def2TZVP | Investigating reaction pathways, including concerted vs. stepwise mechanisms. mdpi.com |

| B3LYP | 6-31+G(d,p) | General-purpose mechanism and energy calculations. |

| ωB97XD | 6-31G(d,p) | Useful for systems with non-covalent interactions, providing accurate geometries. nih.gov |

| MPWB1K | 6-311G(d,p) | Specialized for kinetics and thermochemistry, often used in MEDT studies. rsc.org |

Prediction of Reactivity Profiles and Stereochemical Outcomes

DFT calculations can predict the reactivity of different sites within a molecule and forecast the stereochemical outcome of reactions. By analyzing calculated properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distributions, chemists can rationalize and predict chemical behavior. biointerfaceresearch.com

For example, DFT is used to predict the regioselectivity and diastereoselectivity of reactions. In organocatalyzed aza-Henry reactions, DFT modeling has been employed to understand why different catalysts lead to opposite diastereomers. nih.gov The calculations revealed that subtle changes in catalyst structure influence the noncovalent interactions within the transition state, thereby controlling the stereochemical outcome. nih.gov Similarly, DFT can explain the reactivity of carbonyl compounds by analyzing the electrophilicity of the carbonyl carbon, which is influenced by electronic effects like resonance. ncert.nic.in

In the case of 2,2,2-trifluoroacetaldehyde oxime, the highly electronegative trifluoromethyl group significantly influences its electronic properties and reactivity. DFT can quantify this influence, predicting how the oxime will interact with various reagents. Furthermore, computational screening of different DFT methods can lead to highly accurate predictions of spectroscopic data, such as NMR chemical shifts, which aids in the structural confirmation of reaction products and their stereoisomers. nih.govresearchgate.net

Table 2: DFT-Calculated Parameters for Reactivity Prediction This table outlines key parameters and their significance in predicting molecular reactivity.

| Parameter | Significance |

| HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity. biointerfaceresearch.com |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. biointerfaceresearch.com |

| Natural Bond Orbital (NBO) Analysis | Reveals charge transfer interactions and delocalization within the molecule, indicating stability and reactive sites. biointerfaceresearch.com |

| Global/Local Reactivity Descriptors | Indices like electrophilicity, nucleophilicity, and Parr functions quantify and pinpoint reactive centers. nih.gov |

Molecular Electron Density Theory (MEDT) Analyses for Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the more traditional frontier molecular orbital (FMO) theory for explaining reactivity, particularly in cycloaddition reactions. MEDT posits that changes in electron density, rather than orbital interactions, are the primary driving force of a reaction.

Studies on [3+2] cycloaddition (32CA) reactions, such as those involving nitrones (structurally related to oximes) or nitrile oxides (which can be generated from 2,2,2-trifluoroacetaldehyde oxime), have been successfully analyzed using MEDT. rsc.orgnih.gov These analyses involve studying the electron density distribution along the reaction pathway.

Key findings from MEDT studies on 32CA reactions include:

Classification of Reactivity : Analysis of conceptual DFT reactivity indices within the MEDT framework helps classify the reaction and predict chemo- and regioselectivity. rsc.orgnih.gov

Mechanism Elucidation : Bonding Evolution Theory (BET), a tool used alongside MEDT, examines the formation and breaking of bonds throughout the reaction. This has shown that many 32CA reactions that might be considered concerted are actually non-concerted, proceeding through a two-stage, one-step mechanism. nih.govsemanticscholar.org

Role of Electron Density : The Global Electron Density Transfer (GEDT) at the transition state indicates the polar nature of the reaction. A significant GEDT value suggests a zwitterionic-type mechanism, where electron density flows from the nucleophile to the electrophile. nih.govsemanticscholar.org

For a reaction involving a derivative of 2,2,2-trifluoroacetaldehyde oxime, such as the in situ generation of trifluoroacetonitrile (B1584977) oxide for cycloaddition, MEDT would be a powerful tool to explain the reaction's high regioselectivity and to detail the precise mechanism of bond formation. organic-chemistry.org

Conformational Analysis and Electronic Structure Investigations

The three-dimensional shape (conformation) and electronic structure of a molecule are fundamental to its properties and reactivity. Computational methods are essential for exploring the conformational landscape and understanding the distribution of electrons.

Conformational analysis of flexible molecules often involves scanning the potential energy surface by rotating around single bonds. For a molecule like 2,2,2-trifluoroacetaldehyde oxime, rotation around the C-N and N-O bonds would lead to different conformers (e.g., syn and anti isomers). DFT calculations can determine the relative energies of these conformers, predicting which is the most stable. For example, a combined experimental and DFT study on trifluoroacetyl triflate found that the molecule exists as a mixture of syn-anti and syn-gauche conformers. mdpi.com

Investigations into the electronic structure provide insight into the distribution of electrons and the nature of chemical bonds. aps.org DFT and NBO analyses can reveal:

The polarization of bonds due to electronegative atoms like fluorine and oxygen.

Hyperconjugative interactions that contribute to molecular stability.

The nature of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and spectroscopic properties. biointerfaceresearch.com

For 2,2,2-trifluoroacetaldehyde oxime, the strong electron-withdrawing effect of the CF₃ group is expected to significantly lower the energy of the LUMO, making the carbon of the C=N bond highly electrophilic. ontosight.ai

Advanced Analytical Methodologies in Research on 2,2,2 Trifluoroacetaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the definitive structural elucidation of new chemical entities derived from 2,2,2-trifluoroacetaldehyde oxime. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a comprehensive picture of the molecular framework, enabling researchers to confirm the formation of desired products and to characterize unexpected isomers or byproducts.

In the synthesis of 2,2,2-trifluoroacetaldehyde oxime itself, NMR is used to confirm its formation from precursors like 2,2,2-trifluoroethane-1,1-diol. The characteristic signals in the NMR spectra provide clear evidence of the oxime structure.

Table 1: NMR Spectroscopic Data for 2,2,2-Trifluoroacetaldehyde Oxime

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | CDCl₃ | 8.7 | s | |

| ¹H | CDCl₃ | 7.5 | q | 4.1 |

| ¹³C | CDCl₃ | 139.7 | q | 37.5 |

| ¹³C | CDCl₃ | 119.7 | q | 270.0 |

| ¹⁹F | CDCl₃ | -65.50 | d | 4.2 |

Data sourced from supporting information for a study on the one-pot synthesis of 3-trifluoromethyl-2-isoxazolines. organic-chemistry.org

A significant application of 2,2,2-trifluoroacetaldehyde oxime is in [3+2] cycloaddition reactions to generate novel trifluoromethylated heterocycles. For instance, in the reaction with olefins to form 5-substituted-3-(trifluoromethyl)-4,5-dihydroisoxazoles, NMR spectroscopy is paramount for confirming the regiochemistry and stereochemistry of the resulting cycloadducts. Detailed 1D and 2D NMR analyses, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and spatial arrangement of the atoms in the newly formed isoxazoline (B3343090) ring. organic-chemistry.org

Furthermore, the synthesis of O-aryl oxime ethers from 2,2,2-trifluoroacetaldehyde oxime, which serve as precursors to trifluoroacetonitrile (B1584977), relies heavily on NMR for characterization. The ¹H and ¹⁹F NMR spectra of these derivatives provide key information for confirming the structure of these previously inaccessible compounds. acs.org

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of newly synthesized compounds, providing unequivocal confirmation of their identity. In research involving 2,2,2-trifluoroacetaldehyde oxime, HRMS is routinely employed to verify the molecular formulas of reaction products, lending crucial support to the structural assignments made by NMR spectroscopy.

For example, in the synthesis of isoxazolopyrimidine-based inhibitors for Plasmodium falciparum, 2,2,2-trifluoroacetaldehyde oxime is a key starting material. The subsequent reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and to confirm the mass of the desired products. The high accuracy of HRMS allows for the differentiation between compounds with very similar molecular weights, which is often the case in multi-step organic syntheses.

The utility of mass spectrometry extends to the screening of compound libraries. In the development of new inhibitors, oxime libraries can be generated and screened for their binding affinity to target proteins using MS-based assays. This high-throughput approach allows for the rapid identification of lead compounds from a large pool of potential candidates.

Infrared and UV-Visible Spectroscopy for Mechanistic Insights and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively. These techniques are often used in concert with NMR and MS to provide a more complete picture of the chemical structure and for mechanistic investigations.

In the context of 2,2,2-trifluoroacetaldehyde oxime and its derivatives, IR spectroscopy is used to identify characteristic vibrational frequencies. The presence of a C=N stretching vibration and an O-H stretching vibration would be indicative of the oxime functional group. In the reaction products, the appearance of new characteristic bands or the disappearance of bands from the starting materials can provide evidence for the proposed chemical transformation. For instance, in the formation of iminoesters from oximes, a characteristic C=O stretching frequency in the range of 1737-1774 cm⁻¹ confirms the formation of the ester linkage.

UV-Vis spectroscopy is particularly useful for studying conjugated systems. While 2,2,2-trifluoroacetaldehyde oxime itself does not have a strong chromophore, many of its derivatives, especially those containing aromatic rings, exhibit characteristic UV-Vis absorption spectra. For example, flavone-oxime derivatives have been studied using UV-Vis spectroscopy to understand their electronic properties. researchgate.net The position and intensity of the absorption bands can provide insights into the extent of conjugation and the electronic environment of the molecule. The UV-Vis spectra of oximes typically show absorption bands in the range of 280-305 nm, which can shift depending on the substitution and the pH of the medium.

Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures

Chromatographic techniques are fundamental to the purification of reaction products and the assessment of their purity. In the synthesis of novel compounds from 2,2,2-trifluoroacetaldehyde oxime, a variety of chromatographic methods are employed.

Thin-Layer Chromatography (TLC) is routinely used for the rapid monitoring of reaction progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized under UV light or with a staining agent. organic-chemistry.org

Column Chromatography is the primary method for the purification of the desired products from the reaction mixture. Using a stationary phase such as silica (B1680970) gel and a carefully selected mobile phase, the components of the mixture can be separated based on their differing polarities, allowing for the isolation of the pure compound. This technique is mentioned in the synthesis of various derivatives of 2,2,2-trifluoroacetaldehyde oxime, including isoxazolines. organic-chemistry.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. It can be used to separate and identify the components of a complex reaction mixture, and to assess the purity of the final product. GC combined with Fourier Transform Infrared (FTIR) spectroscopy (GC-FTIR) has been used to study the elution profiles and interconversion of oxime isomers. monash.edu

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis and purification of less volatile or thermally labile compounds. In the context of drug discovery, where many derivatives of 2,2,2-trifluoroacetaldehyde oxime find application, HPLC is used to determine the purity of the final compounds. For instance, LC-MS/MS methods have been developed for the robust quantification of oximes in biological samples. nih.gov

Table 2: Chromatographic Methods in the Analysis of 2,2,2-Trifluoroacetaldehyde Oxime and its Derivatives

| Technique | Application | Example | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Synthesis of 3-trifluoromethyl-2-isoxazolines | organic-chemistry.org |

| Column Chromatography | Purification of Products | Synthesis of 3-trifluoromethyl-2-isoxazolines | organic-chemistry.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | General analysis of oxime derivatives | monash.edu |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Quantification of oximes in plasma | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and product confirmation | Synthesis of isoxazolopyrimidines |

Future Research Directions and Emerging Synthetic Potential

Development of Novel Trifluoromethylated Scaffolds and Building Blocks

The development of novel and efficient methods for creating trifluoromethylated scaffolds is a significant area of research. Trifluoromethyl group-containing oxazolidines (Fox) can be synthesized through the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal. researchgate.net These oxazolidines are notable for their configurational and hydrolytic stability, making them valuable proline surrogates. researchgate.net

A key application of 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime is its use as a stable and recyclable precursor for trifluoroacetonitrile (B1584977) (CF3CN). organic-chemistry.org This is significant because CF3CN is a highly toxic and reactive gas, and this method allows for its controlled release under mild basic conditions. organic-chemistry.org This approach has been successfully used in the synthesis of trifluoromethylated oxadiazoles (B1248032) and other CF3-containing heterocycles. organic-chemistry.org The precursor itself is synthesized from trifluoroacetaldehyde hydrate (B1144303) and hydroxylamine (B1172632) derivatives, is moisture-insensitive, and stable for months. organic-chemistry.org

Future research will likely focus on expanding the library of trifluoromethylated building blocks derived from 2,2,2-Trifluoroacetaldehyde oxime. This includes the synthesis of novel fluorinated allylamines for use in peptidomimetics and the development of 2,3,4-substituted pyridine (B92270) derivatives. researchgate.net The diastereoselective synthesis of enantiopure β-trifluoromethyl β-amino alcohols from chiral trifluoromethyl oxazolidines also presents a promising avenue for creating complex, stereochemically defined molecules. researchgate.net

Exploration of New Catalytic Systems for Enhanced Transformations

Recent advancements in catalysis have significantly improved the incorporation of fluorine into complex organic molecules. nih.gov However, the development of selective, general, and practical fluorination reactions remains a key objective. nih.gov

One area of exploration is the use of new catalytic systems to enhance the transformations of 2,2,2-Trifluoroacetaldehyde oxime and its derivatives. For instance, palladium-catalyzed directed electrophilic fluorination of C–H bonds has been demonstrated with N-benzyltriflamide derivatives using a Pd(OTf)2·2H2O catalyst. nih.gov While the directing group is a current limitation, this approach opens the door for more direct C-F bond formations. nih.gov

The enantioselective α-trifluoromethylation of aldehydes using an imidazolidinone catalyst and an electrophilic trifluoromethylation reagent highlights the potential of organocatalysis in this field. nih.gov Additionally, the development of catalytic systems for the ammoximation of aldehydes and ketones, such as the use of supported gold-palladium alloyed nanoparticles with a titanium silicate-1 (TS-1) catalyst to generate hydrogen peroxide in situ, offers a greener and more efficient route to oxime production. nih.gov This system has been shown to be highly selective for cyclohexanone (B45756) oxime and could be adapted for other simple ketones. nih.gov

Future research will likely focus on discovering and optimizing new catalysts that can mediate novel transformations of 2,2,2-Trifluoroacetaldehyde oxime, including those that can operate under milder conditions and with greater functional group tolerance.

Integration into the Synthesis of Complex Molecules

The integration of 2,2,2-Trifluoroacetaldehyde oxime into the synthesis of complex molecules is a testament to its versatility. Its derivatives have been utilized in the stereoselective synthesis of hydroxyethyl (B10761427) secondary amine (HEA)-type peptidomimetics. researchgate.net This involves the use of chiral sulfinyl imines as intermediates, which are then oxidized to the corresponding epoxides. researchgate.net The subsequent ring-opening of these epoxides with amino acid esters, a reaction that can be catalyzed by calcium trifluoromethanesulfonate (B1224126) or proceed without a catalyst in refluxing trifluoroethanol, yields β-amino alcohols. researchgate.net

The synthesis of complex metal-containing structures has also been explored. For example, the reaction of 2,4,7-trinitro-9-fluorenone oxime and 2,4,5,7-tetranitro-9-fluorenone oxime with various metal chlorides has led to the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, iron(II) complexes with 2-furancarbaldehyde oxime and 2-thiophenealdehyde oxime have been synthesized and characterized. researchgate.net

The ability of 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime to serve as a precursor to trifluoroacetonitrile under mild conditions significantly broadens its applicability in complex molecule synthesis, providing a practical solution for trifluoroacetonitrile-based transformations. organic-chemistry.org Future work will undoubtedly see the incorporation of this building block into a wider array of complex natural products and bioactive molecules.

Advancements in Green Chemistry Approaches for Fluorination Reactions

The development of environmentally friendly methods for fluorination is a critical area of research. Traditional fluorination methods often involve hazardous reagents and harsh conditions. dovepress.com For example, the Swarts reaction uses hazardous reagents like SbF3 and HF and generates significant amounts of HCl as a byproduct. dovepress.com

Recent advancements have focused on greener alternatives. One promising approach is the use of 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime as a stable precursor for the in situ generation of trifluoroacetonitrile, which avoids the handling of a toxic gas. organic-chemistry.org This method is not only safer but also more cost-effective and environmentally friendly. organic-chemistry.org

Another green approach is the catalytic ammoximation of aldehydes using a TS-1/H2O2 system. mdpi.com This process uses hydrogen peroxide as an oxidant and produces water as the only byproduct, aligning with the principles of green chemistry. mdpi.com The mechanism involves the initial oxidation of ammonia (B1221849) to hydroxylamine by the TS-1/H2O2 system, followed by a non-catalytic reaction between hydroxylamine and the aldehyde to form the oxime. mdpi.com

Furthermore, the development of a safe, low-cost, and eco-friendly method for synthesizing sulfonyl fluorides by reacting thiols and disulfides with SHC5® and potassium fluoride (B91410) represents a significant step forward in green fluorine chemistry. sciencedaily.com This process yields only non-toxic sodium and potassium salts as byproducts. sciencedaily.com

Future research in this area will continue to focus on developing fluorination reactions that utilize less hazardous reagents, are more atom-economical, and can be performed under milder, more environmentally benign conditions.

Q & A

Q. What strategies enhance the chemoselectivity of 2,2,2-trifluoroacetaldehyde oxime in metal-free heterocyclic synthesis?

- Methodological Answer : Leverage the oxime’s dual reactivity as a nucleophile (via N–OH) and electrophile (via CF-C=O). For example, in Knoevenagel condensations with 1,3-diketones, use aprotic solvents (e.g., DMF) and catalytic pyrrolidine to favor α,β-unsaturated products. Monitor regioselectivity via NMR coupling constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.